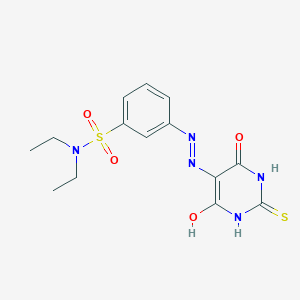

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines elements of pyrimidine, hydrazine, and sulfonamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. Starting materials often include substituted pyrimidines, which are subjected to a series of condensation reactions with hydrazine derivatives. The final step usually involves the sulfonation of the intermediate compound to attach the N,N-diethylbenzenesulfonamide group. Reaction conditions often require controlled temperatures and pH, as well as catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar multi-step synthesis. The process is optimized for large-scale production by improving reaction efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improve scalability. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide can undergo several types of chemical reactions, including:

Oxidation: Typically, the sulfur and nitrogen atoms in the compound are susceptible to oxidation, leading to the formation of sulfoxides and other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine and amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions result in amine derivatives.

Aplicaciones Científicas De Investigación

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide finds applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolase and oxidase enzymes.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The compound exerts its effects through various molecular mechanisms, including:

Enzyme Inhibition: The hydrazine and pyrimidine moieties can interact with enzyme active sites, leading to inhibition of enzyme activity.

Oxidative Stress Modulation: The sulfur atoms in the compound can react with reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Signal Pathway Interference: The compound can interfere with cellular signaling pathways, modulating the expression of genes involved in inflammation and oxidative stress.

Comparación Con Compuestos Similares

When compared to other similar compounds, 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Similar compounds include:

4,6-dioxo-2-thioxotetrahydropyrimidine derivatives: These compounds share the pyrimidine core but lack the hydrazine and sulfonamide moieties, resulting in different reactivity and biological activity.

Hydrazinylbenzenesulfonamides: These compounds contain the hydrazine and sulfonamide groups but differ in the nature of the aromatic ring and additional functional groups.

Actividad Biológica

The compound 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H22N4O4S

- Molecular Weight : 398.45 g/mol

- CAS Number : Pending registration

The compound features a tetrahydropyrimidine core with a hydrazine linkage and a sulfonamide group, which may contribute to its biological activity.

Research indicates that compounds similar to this structure often exhibit diverse mechanisms of action including:

- Antioxidant Activity : The presence of the dioxo and thioxo groups may enhance radical scavenging capabilities, protecting cells from oxidative stress.

- Enzyme Inhibition : Derivatives have shown potential as inhibitors of various enzymes, including:

- Cyclooxygenase (COX) : Involved in inflammation.

- Lactate Dehydrogenase (LDHA) : Linked to cancer metabolism.

- Cytotoxic Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.

Antioxidant Activity

In vitro assays demonstrated that related compounds effectively scavenge DPPH radicals, with IC50 values indicating strong antioxidant potential. For instance, compounds with similar structures showed IC50 values ranging from 0.165 to 0.191 mM, outperforming standard antioxidants like BHT .

Enzyme Inhibition

The compound was evaluated against several enzymes:

- COX-2 and LDHA Inhibition : Although not the most potent compared to established inhibitors, it showed moderate inhibition suggesting potential for anti-inflammatory and anticancer applications .

- α-Amylase and α-Glucosidase Inhibitors : Some derivatives exhibited dual inhibition properties, which could be beneficial in managing diabetes by controlling blood glucose levels .

Cytotoxicity

The cytotoxic effects were evaluated against human colon cancer cell lines (LoVo and HCT-116). The most active derivatives induced apoptosis through modulation of key regulators such as Bax and Bcl-2, activating caspases and leading to cell cycle arrest . Notably:

- IC50 Values :

- LoVo Cells: 294.32 ± 8.41 µM

- HCT-116 Cells: 298.05 ± 13.26 µM

These findings indicate that the compound may serve as a lead in developing new anticancer agents.

Case Studies

- Study on Similar Compounds : A study synthesized various derivatives of the thioxotetrahydropyrimidine scaffold, assessing their biological activities. Results indicated that modifications at specific positions significantly influenced their inhibitory activities against COX-2 and LDHA .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins. These studies confirmed the potential of the compound to bind effectively to COX-2 and LDHA, supporting experimental findings regarding its inhibitory effects .

Propiedades

IUPAC Name |

N,N-diethyl-3-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S2/c1-3-19(4-2)25(22,23)10-7-5-6-9(8-10)17-18-11-12(20)15-14(24)16-13(11)21/h5-8H,3-4H2,1-2H3,(H3,15,16,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGKYRSQKFWOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.